Welcome to the BenchChem Online Store!
molecular formula C11H8N4O B8413014 3-(1H-pyrazol-5-yl)-1H-indazole-6-carbaldehyde

3-(1H-pyrazol-5-yl)-1H-indazole-6-carbaldehyde

Cat. No. B8413014
M. Wt: 212.21 g/mol
InChI Key: COVHDWDSSCWUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08765748B2

Procedure details

According to the procedure for the synthesis of 3-(pyridin-3-yl)-1H-indazole-6-carbaldehyde, except substituting 1H-pyrazole-5-boronic acid (25 mg, 0.22 mmol), the title compound was prepared as a beige solid (5.3 mg, 13%). 1H NMR (400 MHz, CD3OD) δ ppm 10.13 (s, 1H), 8.44-8.32 (br. m, 1H), 8.14 (s, 1H), 7.78 (d, J=1.8 Hz, 1H), 7.75 (d, J=8.3 Hz, 1H), 6.90 (d, J=2.0 Hz, 1H); MS ESI 213.0 (100) [M+H]+, calcd for [C11H8N4O+H]+ 213.07.
[Compound]
Name
solid
Quantity
5.3 mg
Type
reactant
Reaction Step One
Name
3-(pyridin-3-yl)-1H-indazole-6-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mg
Type
reactant
Reaction Step Three
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1C=[CH:5][CH:4]=[C:3]([C:7]2[C:15]3[C:10](=[CH:11][C:12]([CH:16]=[O:17])=[CH:13][CH:14]=3)[NH:9][N:8]=2)C=1.[NH:18]1C(B(O)O)=CC=[N:19]1>>[NH:18]1[C:3]([C:7]2[C:15]3[C:10](=[CH:11][C:12]([CH:16]=[O:17])=[CH:13][CH:14]=3)[NH:9][N:8]=2)=[CH:4][CH:5]=[N:19]1

Inputs

Step One
Name
solid
Quantity
5.3 mg
Type
reactant
Smiles
Step Two
Name
3-(pyridin-3-yl)-1H-indazole-6-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)C1=NNC2=CC(=CC=C12)C=O
Step Three
Name
Quantity
25 mg
Type
reactant
Smiles
N1N=CC=C1B(O)O
Step Four
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1N=CC=C1C1=NNC2=CC(=CC=C12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.